3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of piperidone derivatives, such as 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, involves various catalysts and precursors. Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring and a thiazolidine-2,4-dione group .Chemical Reactions Analysis
Thiazolidinones, such as this compound, have been the subject of numerous studies due to their diverse biological activities. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Scientific Research Applications
Antimicrobial Activity
Research into compounds with the thiazolidine-2,4-dione scaffold, such as 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, has shown promising antimicrobial properties. A study by Prakash et al. (2011) synthesized a series related to thiazolidine-2,4-diones and tested their in vitro antibacterial and antifungal activities. These compounds exhibited significant antibacterial activity against gram-positive bacteria and excellent antifungal activity, with specific compounds showing superior inhibition compared to the reference drug fluconazole (Prakash et al., 2011).
Anticancer Activity
The synthesis of thiazolidine-2,4-dione derivatives has also been explored for anticancer applications. Kumar and Sharma (2022) synthesized N-substituted indole derivatives incorporating the thiazolidine-2,4-dione unit, which demonstrated significant inhibition of topoisomerase-I enzyme, a target in cancer therapy. This indicates a potential pathway for the development of new anticancer drugs (Kumar & Sharma, 2022).
Synthesis of Novel Derivatives
The thiazolidine-2,4-dione ring system has been a focal point for the synthesis of novel compounds with potential therapeutic applications. For example, Tshiluka et al. (2021) described a multi-step synthesis of thiazolidine-based esters, highlighting the scaffold's versatility in creating diverse molecular structures potentially useful in various disease states (Tshiluka et al., 2021).
Biological Activity of Derivatives
The biological activities of thiazolidine-2,4-dione derivatives extend beyond antimicrobial and anticancer effects. Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, showing that compounds with pyridine or piperazine moieties exhibited good to excellent antibacterial activity. This study underscores the chemical diversity achievable with the thiazolidine scaffold and its relevance in developing new antibacterial agents (Mohanty et al., 2015).
Thiazolidine Derivatives as Antidiabetic Agents
The potential of thiazolidine-2,4-dione derivatives as antidiabetic agents has been explored, with several studies synthesizing novel derivatives and assessing their efficacy in reducing blood glucose levels. This research direction is exemplified by the work of Kadium et al. (2022), who designed and synthesized new thiazolidine-2,4-dione derivatives, demonstrating their effectiveness as antidiabetic agents in a sucrose-loaded model (Kadium et al., 2022).
Mechanism of Action
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The compound also contains a thiazolidine-dione group, which is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . This group allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. It is known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a basic building block for making protein degrader libraries .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound can be used in peptide coupling reactions .
Properties
IUPAC Name |
3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWVDNEGLHLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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